![molecular formula C6H7N5 B1430729 [1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine CAS No. 1693854-46-4](/img/structure/B1430729.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds have been shown to inhibit the activation of egfr, protein kinase b (akt), and extracellular signal-regulated kinase (erk)1/2 in cancer cells .
Biochemical Pathways
Similar compounds have been shown to inhibit the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of [1,2,4]triazolo[1,5-a]pyridines typically involves cyclization reactions of 2-aminopyridines with various reagents. Notable methods include:
- Copper-Catalyzed Reactions : Utilizing copper catalysts under air to facilitate N-C and N-N bond formation.
- Metal-Free Oxidative Annulation : Employing oxidative conditions to achieve high yields of the desired triazole derivatives from readily available starting materials .
Anti-inflammatory Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant anti-inflammatory properties. For instance, compounds synthesized in a study showed a reduction in carrageenan- and dextran-induced inflammation in rat models. Specific compounds such as 4c and 12a were highlighted for their efficacy in this regard .
Antioxidant Activity
Certain derivatives also displayed notable antioxidant activity. Compounds such as 4f and 12a were found to scavenge free radicals effectively, contributing to their potential use in treating oxidative stress-related conditions .
Antiproliferative Activity
The antiproliferative effects of [1,2,4]triazolo[1,5-a]pyridine derivatives have been evaluated against various cancer cell lines. A study reported that specific derivatives exhibited strong antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was attributed to compounds with specific substitutions on the triazole ring .
The biological activities of [1,2,4]triazolo[1,5-a]pyridine derivatives are believed to result from various mechanisms:
- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The interaction with cellular signaling pathways may contribute to their antiproliferative effects.
- Antioxidant Mechanisms : The ability to scavenge free radicals plays a crucial role in their protective effects against oxidative damage.
Case Studies
Scientific Research Applications
Medicinal Applications
The biological activities of [1,2,4]triazolo[1,5-a]pyridin-2-ylhydrazine derivatives are extensive:
- RORγt Inverse Agonists : These compounds have been identified as potent inhibitors of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in autoimmune diseases. A specific derivative exhibited a favorable pharmacokinetic profile and significant inhibition of IL-17A production in preclinical models .
- PHD-1 Inhibitors : Another study highlighted derivatives that inhibit hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), showcasing a novel binding mode that could lead to new cancer therapies .
- Antimicrobial Activity : The compound has also demonstrated promising antibacterial and antifungal properties against strains like Staphylococcus aureus and Candida albicans, indicating its potential for developing new antimicrobial agents .
Other Therapeutic Uses
Beyond its role in cancer and autoimmune diseases, this compound derivatives have been explored for:
- Cardiovascular Disorders : Their ability to modulate various biological pathways makes them candidates for treating heart-related conditions.
- Type 2 Diabetes : Some derivatives have shown efficacy in managing glucose levels and improving insulin sensitivity.
Material Science Applications
In addition to their medicinal properties, [1,2,4]triazolo[1,5-a]pyridine derivatives are also being investigated for applications in material sciences. Their unique structural features make them suitable for developing advanced materials with specific electronic or optical properties.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-9-6-8-5-3-1-2-4-11(5)10-6/h1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJURWSIVOJJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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